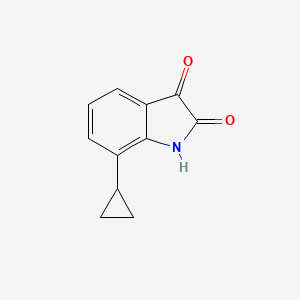

1H-Indol-2,3-diona, 7-ciclopropil-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Indole-2,3-dione, 7-cyclopropyl-” is a derivative of indole . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves a variety of methods. For instance, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .Molecular Structure Analysis

The molecular structure of “1H-Indole-2,3-dione, 7-cyclopropyl-” is likely similar to that of indole derivatives. Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Síntesis de Diversos Marcos Heterocíclicos

El indol, un compuesto aromático estructuralmente versátil, ha surgido como un actor clave en la síntesis de diversos marcos heterocíclicos a través de reacciones de cicloadición . Estas reacciones son completamente atómicas y se consideran reacciones verdes . La química de las cicloadiciones basadas en indol proporciona acceso a una amplia gama de arquitecturas heterocíclicas .

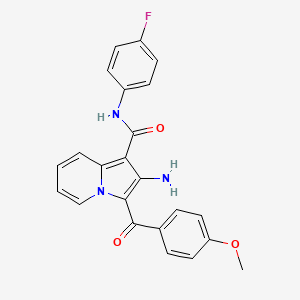

Potencial Biológico de los Derivados del Indol

Los derivados del indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. . Esto ha despertado el interés de los investigadores por sintetizar una variedad de derivados del indol .

Síntesis de Sustancias Bioactivas

Las indol-2,3-dionas son excelentes reservas de sustancias bioactivas. La estabilidad del núcleo del indol ha inspirado a los químicos medicinales a introducir muchas estructuras moleculares bioactivas en este núcleo y sintetizar nuevos agentes medicinales potenciales .

Tratamiento de Diversos Trastornos

La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .

Interacción con Cationes Metálicos

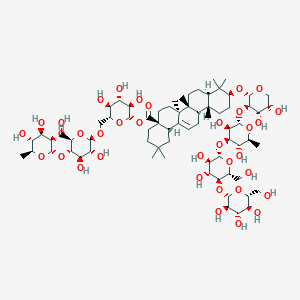

Se han estudiado varios complejos de 1H-indol-2,3-diona con cationes de litio, sodio y potasio. Se ha investigado la interacción catiónica y π desde diferentes aspectos, incluidos los cálculos de energía de interacción, los valores de transferencia de carga y los cambios en la aromaticidad del anillo tras la complejación .

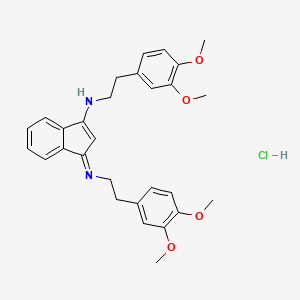

Síntesis de Alcaloides

Los indoles son un sistema heterocíclico significativo en productos naturales y fármacos. Son tipos importantes de moléculas y productos naturales y juegan un papel principal en la biología celular . Se ha destacado la construcción de indoles como una parte en alcaloides seleccionados .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1H-Indole-2,3-dione, 7-cyclopropyl-” and other indole derivatives could be the focus of future research in various fields, including medicine and pharmacology.

Mecanismo De Acción

Target of Action

The primary targets of 7-cyclopropyl-1H-indole-2,3-dione, a derivative of indole, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which play a crucial role in various biological activities .

Mode of Action

The interaction of 7-cyclopropyl-1H-indole-2,3-dione with its targets involves a cation and π interaction . This interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .

Biochemical Pathways

Indole derivatives, including 7-cyclopropyl-1H-indole-2,3-dione, can be produced from tryptophan by tryptophanase in many bacterial species . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Various bacterial strains have obtained the ability to transform and degrade indole .

Result of Action

The molecular and cellular effects of 7-cyclopropyl-1H-indole-2,3-dione’s action are diverse, given the wide range of biological activities of indole derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 7-cyclopropyl-1H-indole-2,3-dione can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of lithium, sodium, and potassium cations . More research is needed to fully understand how environmental factors influence the action of this compound.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 7-cyclopropyl-1H-indole-2,3-dione could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

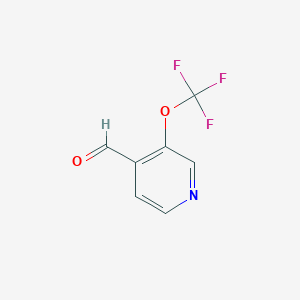

IUPAC Name |

7-cyclopropyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-8-3-1-2-7(6-4-5-6)9(8)12-11(10)14/h1-3,6H,4-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWZFKCFGPYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=CC=C2)C(=O)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)

![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)

![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)

![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)

![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)

![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)